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Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into

molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of

fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug

candidate, enhancing metabolic stability, receptor binding affinity, and bioavailability.[1] 3-
Fluoro-4-methoxyphenol has emerged as a valuable and versatile building block in this

context, offering a synthetically accessible platform for the introduction of a fluorinated

methoxyphenol moiety into complex molecular architectures. This guide provides an in-depth

technical overview of 3-Fluoro-4-methoxyphenol, encompassing its physicochemical

properties, synthesis, spectroscopic characterization, and applications for researchers,

scientists, and drug development professionals.

Physicochemical Properties and Structure
3-Fluoro-4-methoxyphenol is a substituted phenol characterized by the presence of a fluorine

atom at the 3-position and a methoxy group at the 4-position of the benzene ring.
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The structure of 3-Fluoro-4-methoxyphenol is fundamental to its reactivity and utility as a

synthetic intermediate.

Identifier Value

IUPAC Name 3-fluoro-4-methoxyphenol[2]

CAS Number 452-11-9[2][3]

Molecular Formula C₇H₇FO₂[2][3]

SMILES COC1=C(C=C(C=C1)O)F[2]

InChIKey ORECFXMTZQZHSP-UHFFFAOYSA-N[2]

Synthesis of 3-Fluoro-4-methoxyphenol
A plausible and efficient synthesis of 3-Fluoro-4-methoxyphenol can be achieved from readily

available starting materials such as o-anisidine (2-methoxyaniline). The synthetic strategy

involves a two-step process: diazotization of the aniline followed by a Schiemann reaction to

introduce the fluorine atom, and subsequent functional group manipulation.

Synthetic Workflow Diagram

o-Anisidine Diazotization
(NaNO₂, HCl, 0-5 °C)

2-Methoxybenzenediazonium
chloride

Schiemann Reaction
(HBF₄, heat) 2-Fluoroanisole Demethylation

(e.g., BBr₃ or HBr) 3-Fluoro-4-methoxyphenol

Click to download full resolution via product page

Caption: Synthetic pathway from o-anisidine to 3-Fluoro-4-methoxyphenol.

Detailed Experimental Protocol (Representative)
Step 1: Diazotization of o-Anisidine

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, dissolve o-anisidine in an aqueous solution of hydrochloric acid.

Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below

5 °C.

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation

of the 2-methoxybenzenediazonium chloride intermediate.

Step 2: Schiemann Reaction for Fluorination

To the cold diazonium salt solution, add a chilled solution of tetrafluoroboric acid (HBF₄).

The diazonium tetrafluoroborate salt will precipitate. Isolate the precipitate by filtration and

wash with cold water, followed by a cold organic solvent like ethanol or diethyl ether.

Carefully dry the diazonium salt.

Gently heat the dry salt to induce thermal decomposition, which will yield 2-fluoroanisole,

nitrogen gas, and boron trifluoride.

Step 3: Demethylation to the Phenol

Dissolve the crude 2-fluoroanisole in a suitable anhydrous solvent such as dichloromethane.

Cool the solution in an ice bath and add a demethylating agent like boron tribromide (BBr₃)

or hydrobromic acid (HBr) dropwise.

Allow the reaction to warm to room temperature and stir until the reaction is complete, as

monitored by Thin Layer Chromatography (TLC).

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic

layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford pure 3-Fluoro-4-
methoxyphenol.
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Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for 3-Fluoro-4-methoxyphenol is not

readily available, its spectral characteristics can be reliably predicted based on the electronic

effects of its substituents and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Fluoro-4-methoxyphenol is expected to show distinct signals for

the aromatic protons, the methoxy protons, and the hydroxyl proton.
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Rationale

Ar-H (adjacent to

OH)
~6.8-7.0

Doublet of

doublets (dd)

JH-H ≈ 8-9, JH-F

≈ 2-3

Ortho coupling to

the adjacent

aromatic proton

and a smaller

meta coupling to

the fluorine atom.

Ar-H (adjacent to

F)
~6.7-6.9

Doublet of

doublets (dd)

JH-H ≈ 8-9, JH-F

≈ 10-12

Ortho coupling to

the adjacent

aromatic proton

and a larger

ortho coupling to

the fluorine atom.

Ar-H (adjacent to

OCH₃)
~6.9-7.1 Doublet (d) JH-H ≈ 8-9

Ortho coupling to

the adjacent

aromatic proton.

-OCH₃ ~3.8-3.9 Singlet (s) -

Methoxy group

protons are

chemically

equivalent and

do not couple

with other

protons.

-OH ~5.0-6.0 Broad singlet (br

s)

- The chemical

shift of the

phenolic proton

is concentration

and solvent

dependent and

will appear as a

broad signal that

can be
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exchanged with

D₂O.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the influence of the electron-donating methoxy and hydroxyl

groups and the electron-withdrawing fluorine atom on the aromatic carbons.

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-F
~150-155 (d, JC-F ≈ 240-250

Hz)

The carbon directly attached to

fluorine will show a large one-

bond C-F coupling constant

and will be significantly

downfield.

C-OH ~145-150

The carbon bearing the

hydroxyl group will be

deshielded.

C-OCH₃ ~140-145

The carbon attached to the

methoxy group will be

deshielded.

C-H (aromatic) ~110-125

The remaining aromatic

carbons will appear in this

region, with their specific shifts

influenced by their position

relative to the substituents.

Carbons ortho and para to the

electron-donating groups will

be more shielded (upfield).

-OCH₃ ~55-60

The methoxy carbon will

appear in the typical range for

such groups.
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Infrared (IR) Spectroscopy
Key expected vibrational frequencies in the IR spectrum of 3-Fluoro-4-methoxyphenol
include:

~3200-3600 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

~2850-3000 cm⁻¹: C-H stretching of the aromatic and methyl groups.

~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

~1200-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

~1000-1100 cm⁻¹: Symmetric C-O-C stretching.

~1100-1200 cm⁻¹: C-F stretching.

Applications in Research and Drug Development
3-Fluoro-4-methoxyphenol is a valuable building block for the synthesis of more complex

molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems

from the strategic placement of the fluoro, methoxy, and hydroxyl groups, which can be further

functionalized.

Role as a Fluorinated Scaffold
The introduction of a fluorine atom can significantly enhance the pharmacological properties of

a molecule.[1] By using 3-Fluoro-4-methoxyphenol as a starting material, medicinal chemists

can:

Block Metabolic Sites: The C-F bond is very strong and resistant to enzymatic cleavage, thus

preventing metabolic degradation at that position.[5]

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic

hydroxyl group, influencing its ionization state at physiological pH.

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological

targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding
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affinity and potency.[1]

Improve Lipophilicity and Permeability: The substitution of hydrogen with fluorine can

increase the lipophilicity of a molecule, which can improve its ability to cross cell

membranes.[6]

Synthetic Utility
The hydroxyl group of 3-Fluoro-4-methoxyphenol serves as a convenient handle for further

chemical transformations, such as:

Etherification: Reaction with alkyl halides or tosylates to introduce a variety of side chains.

Esterification: Acylation with acid chlorides or anhydrides.

Coupling Reactions: The phenolic oxygen can be used in various cross-coupling reactions to

form more complex structures.

This synthetic versatility makes 3-Fluoro-4-methoxyphenol a key intermediate in the

synthesis of novel bioactive compounds, including those with potential applications as anti-

inflammatory, antiviral, and antifungal agents. It is also listed as a building block for protein

degraders, a rapidly growing area of drug discovery.[3]

Safety and Handling
3-Fluoro-4-methoxyphenol is classified as a hazardous substance and must be handled with

appropriate safety precautions.

Hazard Statements:

H314: Causes severe skin burns and eye damage.[2]

H335: May cause respiratory irritation.[2]

Precautionary Measures:

Wear protective gloves, protective clothing, eye protection, and face protection.

Use only outdoors or in a well-ventilated area.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26200936/
https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/product/b050614?utm_src=pdf-body
https://www.benchchem.com/product/b050614?utm_src=pdf-body
https://www.calpaclab.com/3-fluoro-4-methoxyphenol-min-98-10-grams/ala-f193465-10g
https://www.benchchem.com/product/b050614?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Do not breathe dust, fume, gas, mist, vapors, or spray.

In case of contact with skin or eyes, rinse immediately with plenty of water and seek

medical advice.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed

safety information before handling this compound.

Conclusion
3-Fluoro-4-methoxyphenol is a strategically important building block in the field of medicinal

chemistry and drug discovery. Its unique combination of a reactive hydroxyl group, a methoxy

substituent, and a metabolically robust fluorine atom provides a powerful tool for the synthesis

of novel therapeutic agents with potentially enhanced pharmacological properties. A thorough

understanding of its synthesis, characterization, and reactivity is essential for researchers and

scientists seeking to leverage the benefits of fluorine incorporation in their drug development

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Fluoro-4-methoxyphenol CAS number and structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050614#3-fluoro-4-methoxyphenol-cas-number-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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